molecular formula C15H15N3OS B183498 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917907-71-2

6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No. B183498
M. Wt: 285.4 g/mol
InChI Key: NHLLBXPPOKGMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is not fully understood. However, research has shown that this compound targets specific enzymes and proteins involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinases and topoisomerases, which are involved in the growth and proliferation of cancer cells. In addition, this compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Research has shown that 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine has various biochemical and physiological effects. In vitro studies have shown that this compound has good anticancer activity against various cancer cell lines. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine in lab experiments are its potential applications in various fields, such as medicine and material science. In addition, this compound has good anticancer activity and anti-inflammatory and antioxidant properties, which could be useful in the development of new drugs and treatments for various diseases.
The limitations of using this compound in lab experiments are its complex synthesis method and the lack of understanding of its mechanism of action. In addition, further research is needed to determine the toxicity and safety of this compound in vivo.

Future Directions

There are several future directions for research on 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine. One direction is to further investigate its mechanism of action and identify specific targets for its anticancer activity. Another direction is to explore its potential applications in the development of new drugs and treatments for various diseases. In addition, further research is needed to determine the toxicity and safety of this compound in vivo. Finally, research could focus on the development of more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can be achieved through a multistep process. The first step involves the synthesis of 2-methoxybenzaldehyde by reacting 2-methoxyphenol with chloroform in the presence of a base. The second step involves the synthesis of 6-ethyl-2-thiouracil by reacting ethyl iodide with thiourea in the presence of a base. The final step involves the synthesis of 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine by reacting 2-methoxybenzaldehyde and 6-ethyl-2-thiouracil in the presence of a base and a catalyst.

Scientific Research Applications

Research has shown that 6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine has potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of cancer. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in the growth and proliferation of cancer cells. In addition, this compound has also been found to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory and oxidative stress-related diseases.
In the field of material science, this compound has potential applications in the development of organic electronics. It has been found to have good charge transport properties, which could be useful in the development of organic semiconductors and other electronic devices.

properties

CAS RN

917907-71-2

Product Name

6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

6-ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H15N3OS/c1-3-10-8-11-14(16-9-17-15(11)20-10)18-12-6-4-5-7-13(12)19-2/h4-9H,3H2,1-2H3,(H,16,17,18)

InChI Key

NHLLBXPPOKGMDS-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3OC

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3OC

Origin of Product

United States

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